N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with an ethyl group at the 4th position and a pyridin-2-yl group at the 5th position. The sulfanyl bridge connects the triazole moiety to an acetamide group, which is further substituted with a 3,4-dichlorophenyl ring. Its synthesis typically involves alkylation and condensation steps, as seen in related acetamide derivatives .
Properties
CAS No. |
577986-10-8 |
|---|---|
Molecular Formula |
C17H15Cl2N5OS |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-2-24-16(14-5-3-4-8-20-14)22-23-17(24)26-10-15(25)21-11-6-7-12(18)13(19)9-11/h3-9H,2,10H2,1H3,(H,21,25) |
InChI Key |
NDNHONXIDSPSOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridinyl group, and the coupling with the dichlorophenyl acetamide moiety. Common reagents used in these reactions may include ethyl bromide, pyridine, triazole precursors, and dichlorophenyl acetamide. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the dichlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or dichlorophenyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the pyridinyl or dichlorophenyl moieties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and physicochemical properties can be contextualized by comparing it to analogs with variations in the triazole ring, phenyl substituents, or acetamide side chains. Below is a detailed analysis:
Modifications to the Triazole Ring
- 4-Ethyl vs. However, the amino group may reduce metabolic stability compared to the ethyl substituent . Molecular Weight: 388.31 g/mol (amino-pentyl variant) vs. ~430 g/mol (ethyl-pyridinyl variant, estimated) .
- The cyclopropyl group may enhance steric hindrance, reducing off-target interactions .
Variations in the Aryl Substituent
3,4-Dichlorophenyl vs. 3,5-Dichlorophenyl :
The positional isomer 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide shows reduced anti-exudative activity in preclinical models compared to the 3,4-dichloro analog, likely due to differences in chlorine’s electron-withdrawing effects and spatial arrangement .3,4-Dichlorophenyl vs. 2,3-Dimethylphenyl :
N-(2,3-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibits lower hydrophobicity (logP ~2.8 vs. ~3.5 for the dichlorophenyl variant), impacting membrane permeability and bioavailability .
Functional Group Additions to the Acetamide Chain
- Fluorophenyl and Triethoxyphenyl Modifications :
N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (MW: 605.51 g/mol) demonstrates enhanced Orco receptor agonism compared to simpler analogs, attributed to the electron-rich triethoxyphenyl group improving π-π stacking interactions .
Anti-Exudative Activity
In rat models, the 3,4-dichlorophenyl variant exhibits superior anti-exudative activity (10 mg/kg dose) compared to furan-2-yl-substituted analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide), which show moderate efficacy at the same dose. This suggests the dichlorophenyl group enhances target engagement, possibly through hydrophobic interactions with inflammatory mediators .
Orco Receptor Agonism
The compound shares structural motifs with VUAA-1 and OLC-12, potent Orco agonists. While VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) has higher solubility due to its ethylphenyl group, the 3,4-dichlorophenyl analog may exhibit stronger binding to insect olfactory receptors, making it a candidate for vector control applications .
Physicochemical and Computational Data
Table 1: Key Properties of Selected Analogs
Biological Activity
N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to an acetamide moiety, linked via a sulfur atom to a pyridine-substituted triazole . This unique structural arrangement suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazoles, including this compound, exhibit significant antibacterial activity against a variety of strains, including resistant bacteria. The presence of both the triazole and pyridine rings enhances the compound's ability to interact with biological targets.
The proposed mechanism involves the compound's interaction with specific enzymes or receptors. The triazole ring and pyridine moiety likely facilitate binding through hydrogen bonding and hydrophobic interactions , modulating enzyme activity crucial for microbial survival.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that the presence of electronegative groups, such as chlorine atoms on the phenyl ring, is essential for enhancing biological activity. The following table summarizes related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-triazol-3-yl]sulfanyl}acetamide | C16H13Cl2N5OS | Different substitution patterns on the phenyl ring |
| N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-y)-4H-triazol-3-y]sulfanyl}acetamide | C17H15Cl2N5OS | Variation in dichloro substitution affecting reactivity |
| N-(2,4-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-y)-4H-triazol-3-y]sulfanyl}acetamide | C16H13Cl2N5OS | Similar core structure but different chlorine positioning |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
- Cytotoxic Activity : In vitro tests revealed that this compound also possesses cytotoxic effects on various cancer cell lines. Notably, it showed promising results against HT29 colorectal cancer cells with an IC50 value indicating effective growth inhibition.
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to target enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. This binding is facilitated by the structural features of the triazole and pyridine components.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(3,4-dichlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves condensation of pyridine-2-carbohydrazide with isothiocyanate derivatives, followed by cyclization and thioether formation. Key parameters include:
- Temperature : 60–80°C for cyclization steps to avoid decomposition .
- Solvents : Ethanol or DMF for solubility and reactivity .
- Catalysts : NaOH or K₂CO₃ to deprotonate intermediates and drive thioether coupling .
- Contradictions : Yields vary significantly (40–75%) depending on solvent purity and reaction time .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., pyridine protons at δ 8.5–9.0 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected m/z ~460–470) .
Q. What are the key structural features influencing this compound’s stability under laboratory conditions?
- Findings :
- The dichlorophenyl group enhances hydrophobicity but may increase photodegradation risk; storage in amber vials is recommended .
- The triazole-thioether linkage is susceptible to oxidation; inert atmospheres (N₂/Ar) are advised during synthesis .
Advanced Research Questions
Q. How can computational modeling and X-ray crystallography resolve ambiguities in the compound’s 3D conformation?
- Methodology :
- SHELXL : Use single-crystal X-ray diffraction data refined via SHELXL to determine bond angles and torsional strain .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces for binding studies .
Q. What strategies can address contradictory bioactivity data in different assay systems (e.g., antimicrobial vs. anticancer)?
- Methodology :
- SAR Analysis : Compare analogs (e.g., replacing pyridin-2-yl with pyridin-4-yl) to isolate moieties responsible for selectivity .
- Assay Optimization : Standardize cell lines (e.g., HepG2 for cancer, E. coli for antimicrobial) and control ROS levels to minimize false positives .
Q. How does the compound interact with biological targets at the molecular level?
- Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
